What is the chemical structure of Oxyberberine?
What is the chemical structure of Oxyberberine?
An In-depth Technical Guide to Oxyberberine
Audience: Researchers, scientists, and drug development professionals.
Abstract
Oxyberberine (OBB), also known as berlambine or 8-oxoberberine, is a protoberberine alkaloid and a significant gut microbiota-mediated metabolite of berberine.[1][2] Found in various plants such as Coptidis Rhizoma and Phellodendron amurense, this compound has garnered substantial interest for its broad pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective effects.[3][4] Unlike its precursor berberine, oxyberberine exhibits a more favorable safety profile and is absorbed more readily in the gut, making it a promising candidate for therapeutic development.[2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key signaling pathways associated with Oxyberberine.
Chemical Structure and Physicochemical Properties
Oxyberberine is characterized by a pentacyclic isoquinoline alkaloid core structure. Its formal chemical name is 16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.0²,¹⁰.0⁴,⁸.0¹⁵,²⁰]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-one.[5] The key structural feature is a lactam ring, which contributes to its distinct biological activities compared to berberine.[2]
Core Chemical Structure
Below is a simplified graphical representation of the Oxyberberine molecular scaffold, illustrating the arrangement of its ring systems.
Physicochemical and Spectroscopic Data
Quantitative data for Oxyberberine are summarized in the tables below for easy reference.
Table 1: General Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₇NO₅ | [5][6] |
| Molecular Weight | 351.35 g/mol | [6] |
| Exact Mass | 351.11067264 Da | [5][6] |
| CAS Number | 549-21-3 | [5] |
| Appearance | Pale yellow solid | [7] |
| Melting Point | 198-200.5 °C | [6][7] |
| Water Solubility | Insoluble (1.8E-3 g/L at 25°C) | [6] |
| Topological Polar Surface Area | 57.2 Ų | [5][6] |
Table 2: NMR Spectroscopic Data (recorded in CDCl₃)
| ¹H-NMR Chemical Shift (δ) ppm | Assignment |
| ~8.7 | H-13 singlet |
| Other aromatic protons | Specific assignments vary by publication |
| ~4.0 | Methoxy (-OCH₃) protons |
| ~6.0 | Methylenedioxy (-O-CH₂-O-) protons |
| ¹³C-NMR Chemical Shift (δ) ppm | Assignment |
| ~160 | Carbonyl (C=O) carbon |
| Aromatic carbons | Multiple signals in the aromatic region |
| ~102 | Methylenedioxy (-O-CH₂-O-) carbon |
| ~56 | Methoxy (-OCH₃) carbons |
Note: Specific chemical shifts can vary slightly based on solvent and experimental conditions. The data presented is a general representation from typical spectra.[8][9][10]
Experimental Protocols
Synthesis of Oxyberberine
Oxyberberine can be synthesized through multiple routes. A common laboratory method involves the oxidation of berberine. A concise biomimetic synthesis has also been reported.[11]
Protocol: Biomimetic Synthesis of 8-Oxoberberine [11]
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Preparation of Intermediate 6: N-Methyl-o-toluamide is lithiated with n-butyl lithium to form a dianion. This is subsequently treated with benzonitrile derivative 2 at -50°C in THF to yield the 3-arylisoquinoline-1(2H)-one intermediate 6 .
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Deprotection: The methoxymethyl (MOM) protecting group on intermediate 6 is removed using 10% HCl to yield the alcohol intermediate 7 .
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Cyclization: Intermediate 7 is reacted with p-toluenesulfonyl chloride (p-TsCl) in DMF in the presence of triethylamine. This step facilitates an Sₙ2 type cyclization of the amide nitrogen onto the adjacent ring system, affording Oxyberberine (8-oxoberberine) in approximately 63% yield.
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Purification: The final product is purified using column chromatography or recrystallization from a suitable solvent like a mixture of ethyl acetate and alcohol.[7]
Spectroscopic Characterization
Protocol: ¹H-NMR Spectroscopy [12]
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Sample Preparation: Dissolve approximately 5-10 mg of purified Oxyberberine in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
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Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H-NMR spectrum on a spectrometer (e.g., 400-600 MHz).
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Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Biological Activity and Signaling Pathways
Oxyberberine modulates several critical signaling pathways, which underlies its therapeutic potential in various diseases, including inflammatory bowel disease, acute liver injury, and type 2 diabetes.[1][4][13]
Inhibition of the TLR4-MyD88-NF-κB Pathway
Oxyberberine exerts potent anti-inflammatory effects by targeting the Toll-like receptor 4 (TLR4) signaling pathway.[1] In conditions like colitis or acute liver injury, bacterial lipopolysaccharide (LPS) binds to TLR4, initiating a cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines. Oxyberberine has been shown to substantially reduce the expression of TLR4, thereby inhibiting this inflammatory cascade.[1][14]
Activation of the Nrf2/HO-1 Pathway
Oxyberberine is also a potent agonist of Heme Oxygenase-1 (HO-1), a critical enzyme in the cellular antioxidant defense system.[4][13] It promotes the nuclear translocation of Nrf2 (Nuclear factor-erythroid-2-related factor 2), which in turn upregulates the expression of antioxidant genes, including HO-1.[13][15] This action helps to mitigate oxidative stress, a key pathological factor in many diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxyberberine alleviates lipopolysaccharide-induced intestinal barrier disruption and inflammation in human colonic Caco-2 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking Oxyberberine Potential for Treating Human Diseases: Pharmacological Activity and Therapeutic Understanding Lokman Hekim Health Sciences [lokmanhekimhs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oxyberberine | C20H17NO5 | CID 11066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. CIII.—A synthesis of oxyberberine. Part I - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Application of 1H-NMR spectroscopy to validation of berberine alkaloid reagents and to chemical evaluation of Coptidis Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1H NMR-Based Metabolomics Coupled With Molecular Docking Reveal the Anti-Diabetic Effects and Potential Active Components of Berberis vernae on Type 2 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxyberberine, a novel HO-1 agonist, effectively ameliorates oxidative stress and inflammatory response in LPS/D-GalN induced acute liver injury mice via coactivating erythrocyte metabolism and Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancing hepatoprotective action: oxyberberine amorphous solid dispersion system targeting TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
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